

Spectroscopic Analysis of 2-(Phenylamino)acetonitrile: A Technical Guide

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Compound of Interest

Compound Name: 2-(Phenylamino)acetonitrile

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-(Phenylamino)acetonitrile**, a molecule of interest in synthetic and medicinal chemistry. The following sections detail its mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopic characteristics. This document also outlines the experimental methodologies for obtaining such data and presents a logical workflow for spectroscopic analysis.

Core Spectroscopic Data

The spectroscopic data for **2-(Phenylamino)acetonitrile** are summarized in the tables below. This information is crucial for the identification, characterization, and purity assessment of the compound.

Mass Spectrometry Data

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition. The predicted mass spectral data for **2-(Phenylamino)acetonitrile** is presented below.

Adduct	m/z (Predicted)
[M+H] ⁺	133.0760
[M+Na] ⁺	155.0579
[M-H] ⁻	131.0614
[M] ⁺	132.0682

Data sourced from PubChem.[\[1\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms. The following tables present representative ¹H and ¹³C NMR data for **2-(Phenylamino)acetonitrile**.

¹H NMR (Proton NMR) Data

Signal	Chemical Shift (ppm)	Multiplicity	Integration	Assignment
1	7.20 - 7.40	Multiplet	2H	Ar-H (meta)
2	6.80 - 7.00	Multiplet	3H	Ar-H (ortho, para)
3	4.20	Singlet	2H	-CH ₂ -
4	4.00	Broad Singlet	1H	-NH-

¹³C NMR (Carbon-13) NMR Data

Signal	Chemical Shift (ppm)	Assignment
1	146.0	Ar-C (C-N)
2	129.5	Ar-C
3	120.0	Ar-C
4	114.0	Ar-C
5	117.0	-C≡N
6	35.0	-CH ₂ -

Note: The NMR data presented are representative and may vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The table below lists the expected characteristic IR absorption bands for **2-(Phenylamino)acetonitrile**.

Frequency (cm ⁻¹)	Intensity	Functional Group Assignment
3350 - 3450	Medium	N-H Stretch (Amine)
3000 - 3100	Medium	C-H Stretch (Aromatic)
2850 - 2950	Medium	C-H Stretch (Aliphatic)
2240 - 2260	Sharp, Medium	C≡N Stretch (Nitrile)
1600, 1500, 1450	Strong	C=C Stretch (Aromatic Ring)
1250 - 1350	Strong	C-N Stretch (Amine)
690 - 770	Strong	C-H Bend (Aromatic, out-of-plane)

Note: The IR data presented are representative and may vary based on the sampling method.

Experimental Protocols

The following sections provide detailed methodologies for the spectroscopic analysis of **2-(Phenylamino)acetonitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy Protocol:

- Sample Preparation: Dissolve approximately 5-10 mg of **2-(Phenylamino)acetonitrile** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved to obtain a homogeneous solution.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
 - Tune and shim the instrument to optimize the magnetic field homogeneity.
 - Acquire the ¹H NMR spectrum using a standard pulse sequence.
 - Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
 - Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Switch the probe to the ¹³C frequency.
 - Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.
 - Set the spectral width to encompass the expected range of carbon chemical shifts (typically 0-160 ppm).
 - A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy Protocol:

- Sample Preparation: Place a small amount of solid **2-(Phenylamino)acetonitrile** directly onto the ATR crystal.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Background Spectrum: Record a background spectrum of the empty ATR crystal to account for atmospheric and instrumental contributions.
- Sample Spectrum: Apply pressure to ensure good contact between the sample and the ATR crystal. Collect the sample spectrum over the desired spectral range (typically 4000-400 cm^{-1}).
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry

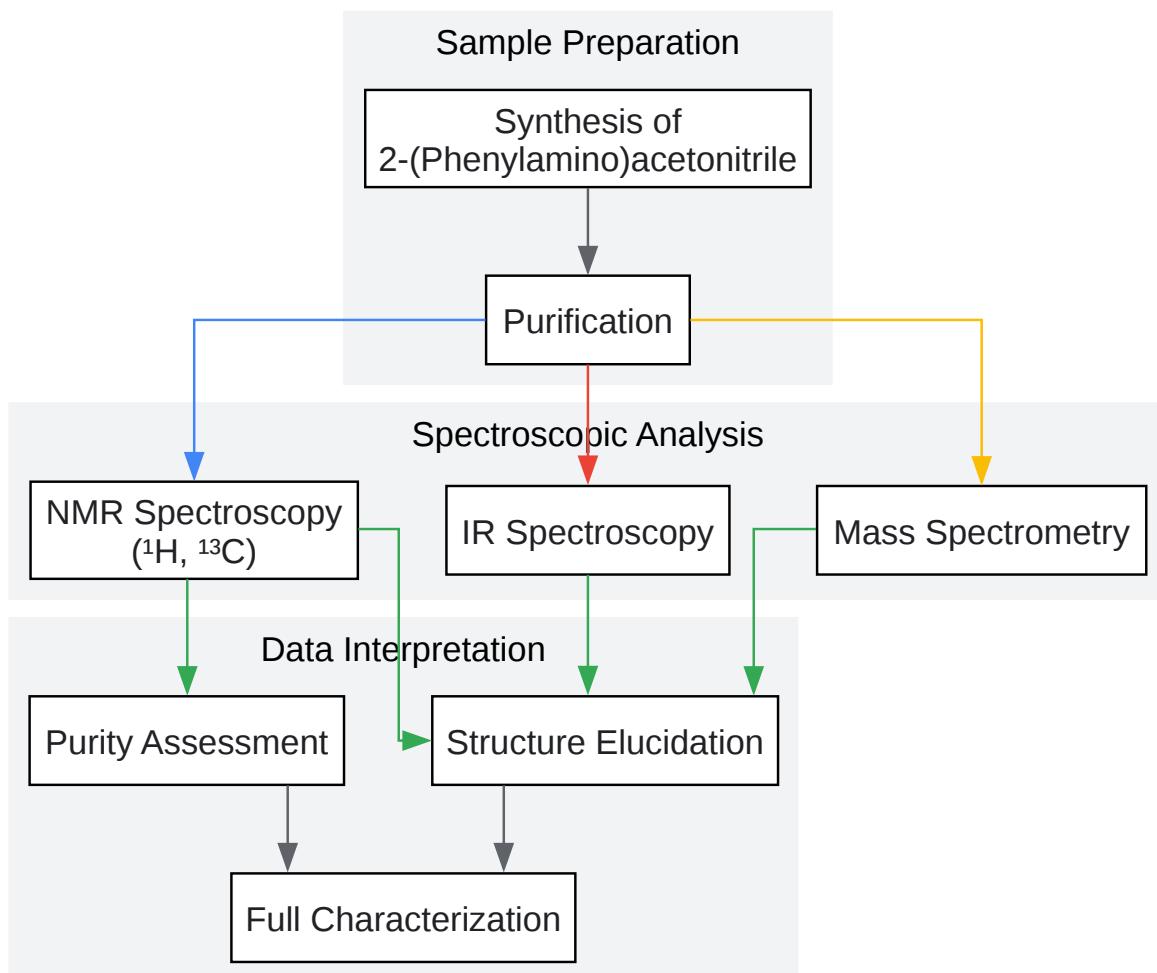
Electrospray Ionization (ESI) Mass Spectrometry Protocol:

- Sample Preparation: Prepare a dilute solution of **2-(Phenylamino)acetonitrile** (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: Utilize a mass spectrometer equipped with an ESI source.
- Infusion: Introduce the sample solution into the ESI source at a constant flow rate using a syringe pump.

- Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions of the analyte.
- Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z. Both positive and negative ion modes can be used to observe different adducts.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **2-(Phenylamino)acetonitrile**.



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References

- 1. PubChemLite - 2-(phenylamino)acetonitrile (C8H8N2) [pubchemlite.lcsb.uni.lu]
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